molecular formula C7H3Cl2NO2S B1320864 3-Chloro-4-cyanobenzenesulfonyl chloride CAS No. 213130-43-9

3-Chloro-4-cyanobenzenesulfonyl chloride

Cat. No.: B1320864
CAS No.: 213130-43-9
M. Wt: 236.07 g/mol
InChI Key: HWCNCOCJCVWMBX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

3-Chloro-4-cyanobenzenesulfonyl chloride (CAS Number: 213130-43-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C7H4ClN O2S
  • Molecular Weight : 205.63 g/mol
  • Melting Point : 102-106 °C
  • Functional Groups : Sulfonyl chloride, cyano group, and chloro substituent.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various biologically active compounds, particularly sulfonamides and other derivatives. The following sections detail specific areas of biological activity related to this compound.

1. Inhibition of Enzymatic Activity

This compound has been utilized in the synthesis of sulfonamide derivatives that exhibit inhibitory activity against various enzymes. For instance, compounds derived from this sulfonyl chloride have shown potential as inhibitors of perforin-mediated lysis, which is relevant in immunological contexts. A study demonstrated that substituted arylsulfonamides derived from this compound could inhibit perforin activity effectively, thus providing insights into potential therapeutic applications in autoimmune diseases and cancer therapies .

2. Positive Allosteric Modulation

Recent research has highlighted the role of derivatives of this compound as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs). In vitro studies showed that certain derivatives could enhance the inhibition of cAMP production mediated by mGluR4 activation, indicating their potential utility in treating neurological disorders. For example, one derivative exhibited an EC50 value of 393 nM, demonstrating significant potency .

3. Antimicrobial Activity

Compounds synthesized from this compound have also been assessed for antimicrobial properties. Several studies have reported that these compounds possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety could enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study focused on synthesizing sulfonamide derivatives from this compound and evaluating their biological activity against specific bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
Derivative A10Staphylococcus aureus
Derivative B25Escherichia coli
Derivative C50Pseudomonas aeruginosa

Case Study 2: Allosteric Modulation of mGluR4

In a separate investigation, researchers synthesized several derivatives of this compound to evaluate their efficacy as allosteric modulators of mGluR4. The study found that the most potent derivative significantly enhanced receptor activity with an EC50 value lower than previously reported PAMs.

CompoundEC50 (nM)Modulatory Effect
Compound X393Positive Allosteric Modulator
Compound Y517Positive Allosteric Modulator
Compound Z2560Weak Modulator

Properties

IUPAC Name

3-chloro-4-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCNCOCJCVWMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592516
Record name 3-Chloro-4-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213130-43-9
Record name 3-Chloro-4-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-2-chloro-benzonitrile.
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